molecular formula C13H23O4PSi2 B14689701 Bis(trimethylsilyl) benzoylphosphonate CAS No. 33876-85-6

Bis(trimethylsilyl) benzoylphosphonate

Cat. No.: B14689701
CAS No.: 33876-85-6
M. Wt: 330.46 g/mol
InChI Key: CKEKKQYKHFUMKT-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) benzoylphosphonate is an organophosphorus compound that features a benzoyl group attached to a phosphonate moiety, which is further substituted with two trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl) benzoylphosphonate can be synthesized through the reaction of benzoyl chloride with trimethylsilyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:

Benzoyl chloride+Trimethylsilyl phosphiteBis(trimethylsilyl) benzoylphosphonate+By-products\text{Benzoyl chloride} + \text{Trimethylsilyl phosphite} \rightarrow \text{this compound} + \text{By-products} Benzoyl chloride+Trimethylsilyl phosphite→Bis(trimethylsilyl) benzoylphosphonate+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) benzoylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Phosphine compounds.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Bis(trimethylsilyl) benzoylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which bis(trimethylsilyl) benzoylphosphonate exerts its effects involves the interaction of its phosphonate moiety with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoyl group can participate in various chemical reactions, further expanding the compound’s utility.

Comparison with Similar Compounds

Similar Compounds

    N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylated compound used in derivatization reactions.

    Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis.

    Bis(trimethylsilyl)acetamide: Used as a silylation reagent in various chemical reactions.

Uniqueness

Bis(trimethylsilyl) benzoylphosphonate is unique due to the presence of both a benzoyl group and a phosphonate moiety, which confer distinct chemical properties and reactivity. The trimethylsilyl groups enhance its stability and solubility, making it a versatile reagent in organic synthesis and materials science.

Properties

CAS No.

33876-85-6

Molecular Formula

C13H23O4PSi2

Molecular Weight

330.46 g/mol

IUPAC Name

bis(trimethylsilyloxy)phosphoryl-phenylmethanone

InChI

InChI=1S/C13H23O4PSi2/c1-19(2,3)16-18(15,17-20(4,5)6)13(14)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

CKEKKQYKHFUMKT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP(=O)(C(=O)C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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